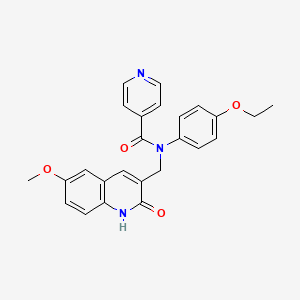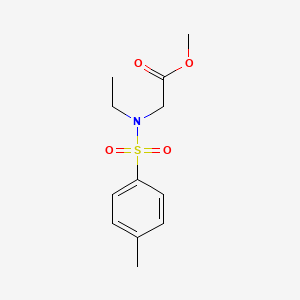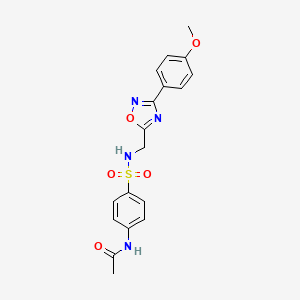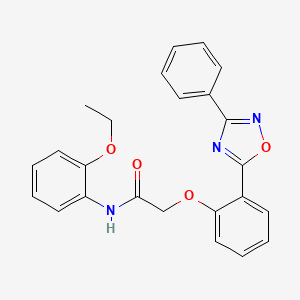
N-(4-acetamidophenyl)-4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetamidophenyl)-4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide, commonly known as ACY-1215, is a small molecule inhibitor of histone deacetylase 6 (HDAC6). This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
科学的研究の応用
ACY-1215 has been extensively studied for its potential therapeutic applications in various diseases. In cancer, this compound has been shown to inhibit the growth and survival of cancer cells by inducing cell cycle arrest and apoptosis. ACY-1215 has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy. In neurodegenerative disorders, ACY-1215 has been shown to improve cognitive function and reduce neuroinflammation. In inflammatory conditions, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines.
作用機序
The mechanism of action of ACY-1215 involves the inhibition of N-(4-acetamidophenyl)-4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide, a class IIb histone deacetylase that regulates the acetylation of non-histone proteins, such as α-tubulin and heat shock protein 90 (HSP90). By inhibiting this compound, ACY-1215 promotes the accumulation of acetylated α-tubulin, which leads to the disruption of microtubule dynamics and cell cycle arrest. ACY-1215 also inhibits the chaperone function of HSP90, which leads to the degradation of client proteins, such as oncoproteins and mutant proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ACY-1215 are diverse and depend on the specific disease or condition being studied. In cancer, ACY-1215 has been shown to induce cell cycle arrest and apoptosis, inhibit angiogenesis and metastasis, and enhance the efficacy of other cancer therapies. In neurodegenerative disorders, ACY-1215 has been shown to improve cognitive function, reduce neuroinflammation, and enhance the clearance of misfolded proteins. In inflammatory conditions, ACY-1215 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and inhibit the migration and activation of immune cells.
実験室実験の利点と制限
The advantages of using ACY-1215 in lab experiments include its high potency, selectivity, and specificity for N-(4-acetamidophenyl)-4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide, as well as its ability to penetrate the blood-brain barrier. ACY-1215 can also be administered orally, which makes it a convenient and cost-effective tool for preclinical studies. However, the limitations of using ACY-1215 in lab experiments include its potential off-target effects, which may affect the interpretation of results, and its limited solubility in aqueous solutions, which may require the use of organic solvents.
将来の方向性
The future directions for ACY-1215 research are diverse and include the development of new formulations that enhance its solubility and bioavailability, the identification of new disease indications, and the optimization of dosing regimens. ACY-1215 may also be combined with other therapies, such as immunotherapy and gene therapy, to enhance their efficacy. Finally, the elucidation of the molecular mechanisms underlying the effects of ACY-1215 may lead to the discovery of new therapeutic targets and the development of novel N-(4-acetamidophenyl)-4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide inhibitors.
合成法
The synthesis of ACY-1215 involves several steps, including the reaction of 4-acetamidophenol with 2-chlorobenzoyl chloride, followed by the reaction of the resulting intermediate with 3-(2-chlorophenyl)-1,2,4-oxadiazol-5-amine and butyric anhydride. The final product is obtained after purification and characterization using various spectroscopic techniques.
特性
IUPAC Name |
N-(4-acetamidophenyl)-4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3/c1-13(26)22-14-9-11-15(12-10-14)23-18(27)7-4-8-19-24-20(25-28-19)16-5-2-3-6-17(16)21/h2-3,5-6,9-12H,4,7-8H2,1H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRPBZGIBNTMLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![methyl 2-{4-[(4-butylphenyl)sulfamoyl]phenoxy}acetate](/img/structure/B7716156.png)


![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7716202.png)




![3-(3-methoxyphenyl)-N-[(4-methylphenyl)methyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7716221.png)